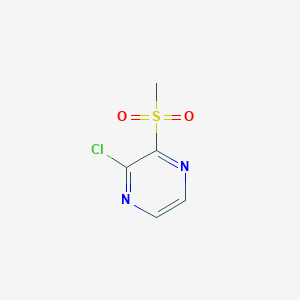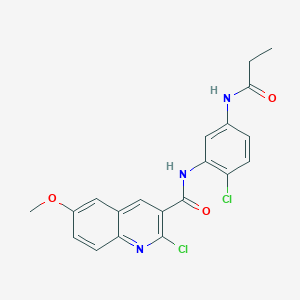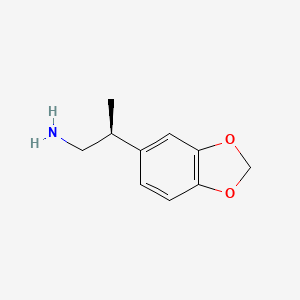
(2S)-2-(1,3-dioxaindan-5-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(1,3-dioxaindan-5-yl)propan-1-amine: is a chiral compound that belongs to the class of phenethylamines It is characterized by the presence of a 1,3-benzodioxole ring attached to a propan-1-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(1,3-dioxaindan-5-yl)propan-1-amine typically involves the following steps:
Formation of the 1,3-Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.
Introduction of the Propan-1-Amine Moiety: The next step involves the alkylation of the 1,3-benzodioxole ring with a suitable alkylating agent, such as 2-bromo-1-phenylpropane, in the presence of a base like potassium carbonate.
Chiral Resolution: The final step is the resolution of the racemic mixture to obtain the (2S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2S)-2-(1,3-dioxaindan-5-yl)propan-1-amine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
Chemistry: (2S)-2-(1,3-dioxaindan-5-yl)propan-1-amine is used as a building block in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological receptors and enzymes. It serves as a model compound to understand the structure-activity relationships of phenethylamines.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural similarity to certain bioactive molecules makes it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are exploited in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of (2S)-2-(1,3-dioxaindan-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
(2R)-2-(1,3-Benzodioxol-5-yl)propan-1-amine: The enantiomer of the compound , with similar but distinct biological activities.
2-(1,3-Benzodioxol-5-yl)ethanamine: A structurally related compound with a shorter alkyl chain.
3,4-Methylenedioxyamphetamine: A compound with a similar benzodioxole ring but different substitution pattern.
Uniqueness: (2S)-2-(1,3-dioxaindan-5-yl)propan-1-amine is unique due to its specific stereochemistry and the presence of both the benzodioxole ring and the propan-1-amine moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
(2S)-2-(1,3-benzodioxol-5-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(5-11)8-2-3-9-10(4-8)13-6-12-9/h2-4,7H,5-6,11H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHMDAGZXWHCCB-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-Methoxyethyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2730120.png)
![3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-](/img/structure/B2730122.png)
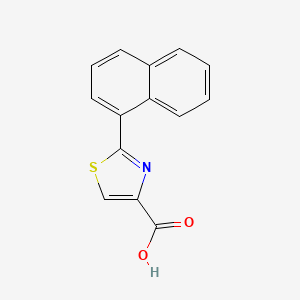
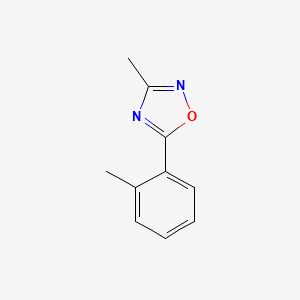

![N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B2730132.png)
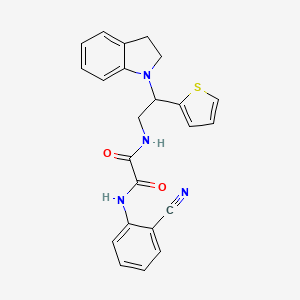
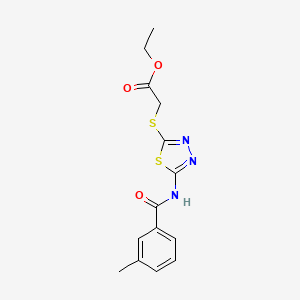
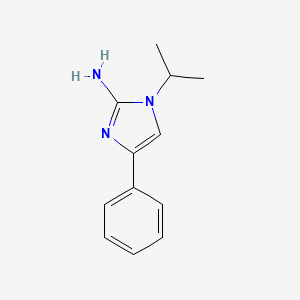
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B2730137.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-enamide](/img/structure/B2730139.png)
![5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(5-chloropyridin-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2730141.png)
